![molecular formula C17H12ClN3O2S3 B2369909 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 863595-02-2](/img/structure/B2369909.png)
5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, the PI3Ks, by inhibiting their activity . This inhibition is achieved through the formation of a charged interaction with Lys802 in PI3Kα . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 .
Biochemical Pathways
The inhibition of PI3Ks affects the PI3K/AKT/mTOR pathway, which is an intracellular signaling pathway important in regulating the cell cycle. Therefore, it directly leads to decreased cancer cell proliferation and survival .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the compound’s action is a decrease in cancer cell proliferation and survival due to the inhibition of PI3Ks and the subsequent effects on the PI3K/AKT/mTOR pathway . This makes the compound a potential candidate for antitumor or cytotoxic drug molecules .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the charged interaction between the compound and Lys802 . Additionally, the solubility of the compound in various mediums can affect its distribution and absorption in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as thiohydrazonates, followed by further functionalization. The reaction conditions often require specific reagents and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solution-phase parallel synthesis and high-throughput evaluation are employed to streamline the process and identify the most effective synthetic routes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
The compound has been identified as a modulator of chemokine receptors, which are essential for mediating immune responses and inflammation. Research indicates that it interacts with specific targets within these pathways, suggesting potential therapeutic applications in treating diseases associated with dysregulated chemokine signaling .
Therapeutic Applications
- Cancer Treatment : The compound's ability to inhibit PI3K suggests it may be effective in treating cancers characterized by aberrant PI3K signaling. Studies have shown that related thiazolo[5,4-b]pyridine derivatives exhibit potent inhibitory effects against specific enzymes involved in cancer progression .
- Anti-inflammatory Effects : Given its role as a chemokine receptor modulator, this compound could also be explored for its anti-inflammatory properties. It may help manage conditions where inflammation plays a critical role, such as autoimmune diseases .
- Infectious Diseases : Sulfonamides are known for their antimicrobial properties. The structural features of this compound may lend themselves to developing new antibiotics or adjunct therapies against resistant strains of bacteria .
Synthesis and Characterization
The synthesis of 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step reactions that include the formation of the thiazolo[5,4-b]pyridine structure followed by sulfonamide formation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are used to confirm the compound's structure and purity .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include other sulfonamides, thiazolo[5,4-b]pyridines, and thiophenes. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness: What sets 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Biological Activity
Introduction
5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its complex molecular architecture, which includes a thiazolo[5,4-b]pyridine moiety and a thiophene-2-sulfonamide group. The compound's molecular formula is C17H12ClN3O2S3, and it has a molecular weight of approximately 421.93 g/mol .
The primary biological activity of this compound is linked to its inhibition of the phosphoinositide 3-kinase (PI3K) enzyme. PI3K plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. Inhibition of PI3K leads to reduced AKT signaling, resulting in decreased cell proliferation and increased apoptosis in various cancer cell lines . This mechanism suggests potential therapeutic applications in oncology, particularly for cancers associated with dysregulated PI3K activity.
Biological Activities
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various pathogens. Its structure allows it to modulate chemokine receptors, which are integral to immune responses and inflammation .
- Case Study : Similar thiazolo[5,4-b]pyridine derivatives have been shown to exhibit potent antibacterial effects against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
-
Anti-inflammatory Effects :
- The modulation of chemokine receptors by this compound suggests potential applications in treating inflammatory diseases. By influencing these pathways, it may help mitigate conditions characterized by excessive inflammation .
-
Cytotoxicity Against Cancer Cells :
- Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown promising results in reducing viability in HepG2 (hepatocellular carcinoma), MCF7 (breast cancer), and A549 (lung cancer) cells .
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 Value (μM) | Reference |
---|---|---|
HepG2 | <20 | |
MCF7 | <15 | |
A549 | <25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural components:
- Thiazolo[5,4-b]pyridine Core : This moiety is known for its presence in various biologically active compounds and contributes significantly to the compound's interaction with biological targets.
- Sulfonamide Group : The sulfonamide functional group enhances the compound's solubility and bioavailability, facilitating its interaction with target enzymes like PI3K.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolo[5,4-b]pyridine structure followed by the introduction of the thiophene sulfonamide group. Techniques such as recrystallization and chromatography are employed to achieve high purity levels . Characterization methods like NMR spectroscopy and mass spectrometry confirm the integrity of the synthesized compound.
Properties
IUPAC Name |
5-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S3/c1-10-11(16-20-13-6-3-9-19-17(13)25-16)4-2-5-12(10)21-26(22,23)15-8-7-14(18)24-15/h2-9,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNOAYOJQQVHJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.